Dimerization-Dependent Potency: Himastatin vs. Monomeric NW-G01 and Monomeric Precursors
Himastatin's antibacterial activity is strictly dependent on its homodimeric structure. The natural monomeric analog NW-G01 shows significantly reduced activity compared to dimeric himastatin. In the 2022 total synthesis study, a synthetic monomeric himastatin precursor (compound (+)-18) exhibited an MIC of >64 μg/mL against Bacillus subtilis, whereas dimeric (–)-himastatin (1) had an MIC of 1 μg/mL against the same strain [1]. This represents a greater than 64-fold difference in potency attributable solely to dimerization.
| Evidence Dimension | Antibacterial activity (MIC) against Bacillus subtilis |
|---|---|
| Target Compound Data | (–)-Himastatin (dimer): MIC = 1 μg/mL |
| Comparator Or Baseline | Synthetic monomeric himastatin precursor (+)-18: MIC > 64 μg/mL |
| Quantified Difference | >64-fold higher potency for the dimeric compound |
| Conditions | Broth-microdilution method (see Table S10 in D'Angelo et al., 2022) |
Why This Matters
This demonstrates that the dimeric structure is not a dispensable feature—monomeric analogs or precursors lack meaningful antibiotic activity, making himastatin's dimeric scaffold a critical selection criterion for antibacterial screening programs.
- [1] D'Angelo, K. A., Schissel, C. K., Pentelute, B. L., & Movassaghi, M. (2022). Total synthesis of himastatin. Science, 375(6583), 894–899. View Source
